4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile
Description
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile is a nitrile-containing compound characterized by a phenoxy backbone substituted with a chlorine atom and a trifluoromethyl group at the 2- and 5-positions, respectively. The butanenitrile chain at the 4-position introduces a polar nitrile group, which enhances chemical stability and influences intermolecular interactions. Its molecular formula is inferred as C₁₁H₉ClF₃NO, with a molecular weight of 263.65 g/mol.
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenoxy]butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c12-9-4-3-8(11(13,14)15)7-10(9)17-6-2-1-5-16/h3-4,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGBPWXIVJIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenoxy Ether Formation via Nucleophilic Aromatic Substitution
The core structure of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile relies on the formation of a phenoxy ether linkage between a substituted phenol and a butanenitrile precursor. A widely cited method involves reacting 2-chloro-5-(trifluoromethyl)phenol with a halogenated butanenitrile derivative under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the deprotonation of the phenol, enabling nucleophilic attack on a 4-bromobutanenitrile intermediate. This Ullmann-type coupling typically proceeds at 80–100°C for 12–24 hours, achieving yields of 75–85%.
A critical challenge lies in avoiding over-alkylation of the phenol. To mitigate this, patents recommend using a 1:1 molar ratio of phenol to halogenated nitrile and maintaining anhydrous conditions to prevent hydrolysis. The trifluoromethyl group’s electron-withdrawing nature further enhances the phenol’s acidity, accelerating the reaction compared to non-fluorinated analogs.
Nitrile Group Introduction via Cyanide Displacement
The butanenitrile moiety is often introduced through nucleophilic substitution of a halogenated precursor. For instance, 4-bromobutanenitrile reacts with sodium cyanide (NaCN) in ethanol at reflux, displacing bromide with a nitrile group. However, this method faces limitations due to the volatility of cyanide salts and competing elimination reactions.
Recent advancements utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. In a reported procedure, 4-chlorobutanenitrile reacts with KCN in a water-toluene biphasic system at 60°C, achieving 88% yield within 6 hours. The nitrile’s electron-withdrawing character stabilizes the transition state, favoring substitution over elimination.
Regioselective Functionalization of the Aromatic Ring
Introducing the chloro and trifluoromethyl groups at the 2- and 5-positions of the phenol requires careful regiocontrol. One approach involves Friedel-Crafts alkylation of 3-chlorophenol with trifluoromethyl iodide in the presence of aluminum chloride (AlCl₃). This reaction proceeds at 0–5°C to minimize polysubstitution, yielding 2-chloro-5-(trifluoromethyl)phenol with 70–75% selectivity.
Alternative methods employ directed ortho-metalation strategies. For example, treating 3-chlorophenol with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts with trifluoromethyl triflate to install the CF₃ group at the para position relative to the hydroxyl. Subsequent chlorination using N-chlorosuccinimide (NCS) in acetic acid affords the desired substitution pattern.
Catalytic Systems and Reaction Optimization
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction rates and selectivity. Polar aprotic solvents like DMF and acetonitrile improve ionic intermediate stabilization during etherification, whereas non-polar solvents (e.g., toluene) favor nitrile group retention. For example, substituting DMF with acetonitrile in phenoxy couplings increases yields from 78% to 85%.
Temperature also plays a critical role. Elevated temperatures (>100°C) accelerate ether formation but risk degrading the trifluoromethyl group. Optimal ranges are 60–80°C for nitrile substitutions and 20–40°C for SO₃-catalyzed reactions.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxybutanenitriles, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic sites in proteins and membranes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile with structurally related compounds:
Key Comparative Insights
Functional Group Impact :
- Nitrile vs. Ester : The nitrile group in the target compound confers greater chemical inertness compared to esters (e.g., quizalofop ethyl ester). This may enhance environmental persistence, a critical factor in agrochemical design .
- Trifluoromethyl (CF₃) Group : Present in both the target compound and Sorafenib, the CF₃ group enhances lipophilicity, promoting membrane penetration. In herbicides, this improves foliar absorption, while in pharmaceuticals (e.g., Sorafenib), it aids kinase inhibition .
Substituent Positioning: The 2-chloro-5-CF₃-phenoxy motif is shared with Sorafenib’s chlorophenyl moiety. However, Sorafenib’s urea linkage targets kinases, whereas the target compound’s ether linkage may inhibit plant acetolactate synthase (ALS), a common herbicide mechanism .
Biological Activity: Agrochemicals: Phenoxypropanoate esters (e.g., quizalofop) function as systemic herbicides by mimicking auxins. Pharmaceuticals: Sorafenib’s complex structure highlights how trifluoromethyl and chloro groups are leveraged in drug design for target specificity, contrasting with the simpler agrochemical-focused architecture of the target compound .
Biological Activity
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile is a synthetic organic compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This compound has garnered attention for its potential applications as a herbicide and in other therapeutic contexts due to its unique chemical structure, which includes a chlorinated aromatic ring and a nitrile functional group.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClF3N
- IUPAC Name : 4-[2-Chloro-5-(trifluoromethyl)phenoxy]butanenitrile
| Property | Value |
|---|---|
| Molecular Weight | 273.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several phenoxy compounds, this compound demonstrated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
Herbicidal Activity
This compound has also been investigated for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, leading to growth cessation.
Field Trials
Field trials conducted on various crops have shown that formulations containing this compound effectively control weed populations without causing significant phytotoxicity to the crops. The compound's selective action makes it an attractive candidate for agricultural applications.
Safety and Toxicology
Safety assessments are crucial for any compound intended for agricultural or pharmaceutical use. Preliminary toxicological studies indicate that this compound has a low acute toxicity profile in mammals. However, chronic exposure studies are necessary to fully understand its safety profile.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-chloro-5-(trifluoromethyl)phenol with 4-bromobutanenitrile under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the phenoxy group (δ ~6.8–7.5 ppm for aromatic protons) and nitrile functionality (no proton signal, but confirmed via IR at ~2240 cm⁻¹) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% recommended for pharmacological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 303.05) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The nitrile group and trifluoromethyl substituent make the compound sensitive to moisture and light. Store under inert atmosphere (argon) at –20°C in amber vials. Periodic stability testing via HPLC is advised to detect degradation products (e.g., hydrolysis to carboxylic acid derivatives) .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Methodological Answer : Analogs like 4-[4-[1-[(6-aminopyridin-2-yl)methyl]-5-(2-chlorophenyl)pyrrol-2-yl]phenoxy]butanenitrile (structurally similar but with a pyrrole extension) demonstrate the importance of the phenoxy-nitrile backbone in binding affinity. Computational docking (e.g., AutoDock Vina) combined with in vitro assays can identify key interactions (e.g., hydrogen bonding with nitrile) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.
- Reproducibility Checks : Re-synthesize the compound using verified protocols .
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) in multiple cell lines.
- Metabolite Screening : Use LC-MS to identify active metabolites that may influence results .
Q. How can researchers design derivatives to improve metabolic stability?
- Methodological Answer :
- Isosteric Replacement : Substitute the nitrile with a trifluoromethyl group (e.g., as in 4-chloro-3,5-bis(trifluoromethyl)benzonitrile) to reduce susceptibility to hydrolysis .
- Prodrug Strategies : Convert the nitrile to a masked amine (e.g., tert-butyl carbamate) for controlled release .
Q. What are the challenges in analyzing degradation products of this compound?
- Methodological Answer : Degradation under acidic/alkaline conditions can generate phenoxy alcohols or carboxylic acids. Use tandem LC-MS/MS with electrospray ionization (ESI) to track fragmentation patterns. For example, a mass shift of +18 Da indicates hydrolysis of the nitrile to a carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
